CHIC-35 is classified as a SIRT1 inhibitor, specifically designed to target the SIRT1 enzyme with high specificity. It is derived from synthetic modifications aimed at optimizing its efficacy and selectivity. The compound has been utilized in various biological studies, particularly in neurodevelopmental research, where it aids in understanding the molecular mechanisms underlying neuronal subtype refinement during cortical development .
The synthesis of CHIC-35 involves several steps typical of small molecule drug development. While specific synthetic routes are not extensively detailed in the literature, it is known that CHIC-35 is synthesized through chiral resolution techniques to achieve high purity and selectivity. The compound exhibits an IC50 value of approximately 60 nM for its S-isomer, indicating its potency as an inhibitor .
The synthesis typically includes:
The molecular structure of CHIC-35 has been characterized as having a distinct configuration that allows it to bind effectively within the catalytic cleft of SIRT1. The specific binding interactions are critical for its inhibitory action. The compound's structure can be represented as follows:
The structural analysis reveals that CHIC-35 contains functional groups conducive to interaction with the active site of SIRT1, thereby blocking substrate access and inhibiting enzymatic activity .
CHIC-35 participates in several chemical reactions primarily related to its function as an inhibitor of SIRT1. The key reaction involves the binding of CHIC-35 to the SIRT1 enzyme, which prevents the deacetylation of target proteins. This inhibition can lead to altered signaling pathways involved in neuronal differentiation and maturation.
In experimental settings, treatment with CHIC-35 has been shown to enhance the expression of specific neuronal markers such as CTIP2 while reducing others like SATB2, indicating its role in modulating gene expression profiles during neuronal development .
The mechanism of action for CHIC-35 centers around its ability to inhibit SIRT1 activity selectively. By binding to SIRT1's catalytic site, CHIC-35 prevents the deacetylation of histones and non-histone proteins, which are crucial for regulating gene expression involved in neuronal differentiation.
CHIC-35 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness in biological assays and potential therapeutic applications.
CHIC-35 has several scientific applications, particularly in neuroscience research:
CHIC-35 (chemical name: (S)-2-((2-chloro-4-aminophenyl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide; CAS: 848193-72-6) is a mechanistically advanced inhibitor targeting the NAD⁺-dependent deacetylase activity of SIRT1. It functions by binding to the catalytic domain of SIRT1, disrupting the enzyme's ability to hydrolyze acetylated lysine residues in substrate proteins (e.g., histone H4, p53). This binding is facilitated by CHIC-35's structural mimicry of the endogenous NAD⁺ cofactor, competitively occupying the nicotinamide-binding pocket [1] [2]. The inhibitor-enzyme interaction increases acetylated histone H4 levels in biological models like bone marrow-derived macrophages (BMDMs), confirming target engagement [1].
Table 1: Enzymatic Inhibition Parameters of CHIC-35
Sirtuin Isoform | IC₅₀ (μM) | Selectivity Fold (vs. SIRT1) |
---|---|---|
SIRT1 | 0.124 | 1 (Reference) |
SIRT2 | 2.8 | 22.6 |
SIRT3 | >100 | >806 |
Data compiled from biochemical assays using fluorogenic substrates [1] [3].
The inhibitory activity of CHIC-35 is highly dependent on its three-dimensional configuration. The S-enantiomer exhibits significantly enhanced potency, with an IC₅₀ of 60 nM for SIRT1—approximately twice as potent as the racemic mixture (IC₅₀ = 124 nM) [3] [5]. This enantioselectivity arises from optimal chiral positioning of the tetrahydronaphthalene moiety, enabling tighter van der Waals contacts within SIRT1's hydrophobic substrate tunnel. Molecular docking studies suggest the S-configuration aligns the chlorophenyl group for π-stacking with Phe414, a residue critical for transition-state stabilization during deacetylation [5]. In contrast, the R-enantiomer shows >10-fold reduced affinity due to steric clashes with Thr209.
CHIC-35 exhibits mixed-type inhibition kinetics against SIRT1, with predominant competitive characteristics:
Recent evidence challenges the classical "two-site" model of mixed inhibition. Statistical analyses of sirtuin inhibitors indicate CHIC-35’s behavior aligns with monosite inhibition, where competitive effects dominate (Kic ≤ Kiu) due to exclusive binding at the substrate pocket [4]. This is consistent with structural data showing no secondary allosteric binding sites for CHIC-35 on SIRT1.
Table 2: Kinetic Parameters of CHIC-35 Inhibition
Parameter | Value | Interpretation |
---|---|---|
Kic | 0.124 µM | High affinity for free SIRT1 |
Kiu | >10 µM | Low affinity for SIRT1-substrate complex |
α (Kiu/Kic) | >80.6 | Predominantly competitive inhibition |
Kic: competitive inhibition constant; Kiu: uncompetitive inhibition constant [1] [4].
CHIC-35 demonstrates exceptional isoform selectivity within the sirtuin family and classical HDACs:
Functional assays in zebrafish (Danio rerio) models of CHARGE syndrome further validate selectivity, where CHIC-35 rescues sox9a expression—a SIRT1-specific pathological target—without affecting unrelated pathways like enteric neuron development [1].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1